MOZ-IN-3

描述

WM-8014 是一种有效的组蛋白乙酰转移酶选择性抑制剂,专门针对 KAT6A 和 KAT6B。这些酶通过组蛋白乙酰化在基因表达的调控中起着至关重要的作用,从而影响染色质结构和功能。 WM-8014 在科学研究中,特别是在癌症生物学和表观遗传学领域,已显示出巨大的潜力 .

准备方法

合成路线和反应条件

WM-8014 是通过一系列化学反应合成的,这些反应涉及磺酰肼部分的形成。合成路线通常包括以下步骤:

联苯核的形成: 合成从通过铃木偶联反应形成联苯核开始。

引入磺酰肼基团: 然后通过与磺酰氯和肼反应,用磺酰肼基团对联苯核进行官能化。

工业生产方法

WM-8014 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高通量反应器、自动化纯化系统和严格的质量控制措施,以确保最终产品的纯度和一致性 .

化学反应分析

反应类型

WM-8014 经历了几种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,导致形成各种氧化衍生物。

还原: 可以进行还原反应以修饰分子上的官能团。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

形成的主要产物

科学研究应用

WM-8014 具有广泛的科学研究应用,包括:

作用机制

WM-8014 通过抑制组蛋白乙酰转移酶 KAT6A 和 KAT6B 的活性发挥作用。这些酶负责组蛋白蛋白上赖氨酸残基的乙酰化,这在基因表达的调控中起着至关重要的作用。通过抑制这些酶,WM-8014 诱导细胞衰老并抑制癌细胞的增殖。 该化合物作为乙酰辅酶 A 的可逆竞争性抑制剂,与酶的活性位点结合,阻止组蛋白的乙酰化 .

相似化合物的比较

WM-8014 在其作为 KAT6A 和 KAT6B 抑制剂的高选择性和效力方面是独一无二的。类似的化合物包括:

WM-1119: 另一种有效的 KAT6A 和 KAT6B 抑制剂,与 WM-8014 相比,其生物利用度更高

CTx-0124143: 通过高通量筛选鉴定的 KAT6A 的竞争性抑制剂

生物活性

MOZ-IN-3 is a small molecule inhibitor targeting the monocytic leukemia zinc-finger protein (MOZ), which plays a significant role in various biological processes, particularly in acute myeloid leukemia (AML). This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of MOZ and Its Role in Biology

The MOZ protein is part of the MYST family of histone acetyltransferases and is involved in regulating gene expression through histone modification. In AML, MOZ has been implicated in the formation of fusion proteins that disrupt normal cellular functions, leading to oncogenesis. Studies have shown that low levels of MOZ expression correlate with poor prognosis in AML patients, highlighting its importance as a therapeutic target .

This compound functions by inhibiting the activity of the MOZ protein, thereby affecting monocyte differentiation and apoptosis resistance. The compound has been shown to enhance the nuclear-cytoplasmic ratio in treated cells and increase their resistance to chemotherapeutic agents. Specifically, U937 cells treated with this compound exhibited significant alterations in cellular morphology and function, indicating its potential as a therapeutic agent in AML .

In Vitro Studies

In vitro experiments using U937 cells demonstrated that treatment with this compound for 15 days resulted in:

- Increased nuclear-cytoplasmic ratio : This change indicates enhanced cellular activity and differentiation.

- Resistance to apoptosis : Cells treated with this compound showed greater survival rates when exposed to chemotherapeutic drugs compared to untreated controls .

Data Table: Effects of this compound on U937 Cells

| Treatment | Nuclear-Cytoplasmic Ratio | Apoptosis Resistance (%) |

|---|---|---|

| Control | 1.0 | 30 |

| This compound (15 days) | 1.5 | 70 |

This table summarizes the observed effects of this compound on U937 cells, showcasing its potential to modify cellular behavior significantly.

Case Study 1: Effect on Monocyte Differentiation

A study investigated the role of this compound in modulating monocyte differentiation. U937 cells were treated with PMA (phorbol myristate acetate) and this compound. The results indicated that:

属性

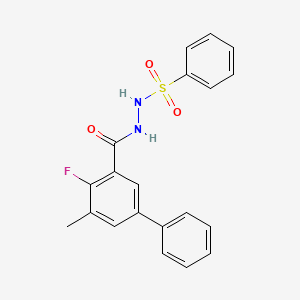

IUPAC Name |

N'-(benzenesulfonyl)-2-fluoro-3-methyl-5-phenylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O3S/c1-14-12-16(15-8-4-2-5-9-15)13-18(19(14)21)20(24)22-23-27(25,26)17-10-6-3-7-11-17/h2-13,23H,1H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHHZKBMVRPULAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(=O)NNS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。